molecular formula C21H22FN5O4 B2908252 methyl 1-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoyl)piperidine-4-carboxylate CAS No. 953134-81-1

methyl 1-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoyl)piperidine-4-carboxylate

Cat. No.: B2908252
CAS No.: 953134-81-1
M. Wt: 427.436
InChI Key: JANLTLXJBBMVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl 1-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoyl)piperidine-4-carboxylate features a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-fluorophenyl group at position 1 and a propanoyl-piperidine-4-carboxylate moiety at position 4. This structure combines a heterocyclic scaffold with fluorinated aromatic and ester-functionalized aliphatic components, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .

Properties

IUPAC Name

methyl 1-[3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O4/c1-31-21(30)14-6-9-25(10-7-14)18(28)8-11-26-13-23-19-17(20(26)29)12-24-27(19)16-4-2-15(22)3-5-16/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANLTLXJBBMVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoyl)piperidine-4-carboxylate, a derivative of the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological properties. The synthesis typically involves multi-step reactions starting from readily available precursors, leading to the formation of the desired piperidine and pyrazolo derivatives. The synthetic routes often utilize both conventional and green chemistry methods to enhance yield and reduce environmental impact.

In Vitro Studies

Several studies have reported on the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, one study demonstrated that compounds with this scaffold exhibit significant inhibitory activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (hepatocellular carcinoma) cells. The compound's IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin:

Cell Line IC50 (µM) Control (Doxorubicin) IC50 (µM)
A5492.249.20
MCF-71.7442.3
HepG2Not specifiedNot specified

Flow cytometric analysis indicated that the compound could induce apoptosis in A549 cells at low micromolar concentrations, with a significant percentage of cells entering the sub-G1 phase indicative of apoptotic activity (25.1%–41.0% for treated cells versus 5.1% for control) .

Mechanistic Insights

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, compounds derived from this scaffold have been shown to inhibit EGFR tyrosine kinase activity, which is crucial in many cancers:

Compound IC50 (µM)
Compound 150.054
Compound 160.034

These findings suggest that modifications to the pyrazolo[3,4-d]pyrimidine structure can significantly enhance anticancer potency .

Antimicrobial Activity

In addition to anticancer effects, derivatives of this compound have been evaluated for antimicrobial properties. Some studies have reported promising results against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusModerate activity
Escherichia coliSignificant activity
Candida albicansNotable antifungal activity

The compounds demonstrated comparable efficacy to standard antibiotics such as ampicillin and chloramphenicol .

Case Study: Anticancer Screening

A multicenter screening study evaluated a library of pyrazolo[3,4-d]pyrimidine derivatives on multicellular spheroids, revealing that certain compounds could effectively reduce tumor size in vitro while maintaining low toxicity to normal cells . This highlights the potential for these compounds in developing targeted cancer therapies.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of these derivatives against resistant strains of bacteria. The results indicated that specific modifications to the piperidine moiety enhanced binding affinity and biological activity against resistant strains .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo-pyrimidine derivatives are widely explored due to their versatility in drug discovery. Below is a comparative analysis of the target compound with structurally related molecules:

Table 1: Structural Comparison of Pyrazolo-Pyrimidine Derivatives
Compound Name Core Structure Key Substituents References
Methyl 1-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoyl)piperidine-4-carboxylate Pyrazolo[3,4-d]pyrimidinone 4-fluorophenyl, propanoyl-piperidine-4-carboxylate
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone 4-fluoro-2-hydroxyphenyl, tert-butyl
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidinone Chromen-4-one, 3-fluorophenyl, methyl, ethyl
Ethyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine 4-fluorophenyl, phenyl, methyl, ethyl ester

Key Observations :

  • Fluorophenyl Groups : The 4-fluorophenyl substituent is a common feature in the target compound and others (e.g., ), likely enhancing lipophilicity and binding affinity through halogen interactions.
  • Piperidine Carboxylate vs. Chromenone Moieties: The target compound’s piperidine-4-carboxylate group may improve solubility compared to chromenone-containing analogs (e.g., ), which are bulkier and more rigid.
  • Synthetic Flexibility : Substituents like tert-butyl () or sulfonamide () demonstrate the scaffold’s adaptability for tuning pharmacokinetic properties.
Table 2: Physical Properties of Selected Analogs
Compound Example Melting Point (°C) Molecular Weight (g/mol) Yield (%) References
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 242–245 599.1 10
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 303–306 536.4 20
(R/S)-2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 242–245 599.1 10

Insights :

  • Melting Points : Pyrazolo-pyrimidine derivatives typically exhibit high melting points (240–306°C), indicating crystalline stability .
  • Synthetic Yields : Yields for analogous compounds range from 10% to 21%, highlighting challenges in functionalizing the pyrazolo-pyrimidine core .

Methodological Approaches for Comparison

  • Similarity Indexing : As demonstrated in , Tanimoto coefficient-based similarity indexing (using fingerprint values) could quantify structural resemblance between the target compound and analogs. For example, fluorophenyl-bearing derivatives may share >60% similarity, influencing overlapping bioactivity .
  • Molecular Properties : Comparative analysis of logP, polar surface area, and hydrogen-bonding capacity (using tools like Molinspiration) would further differentiate solubility and membrane permeability across analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.